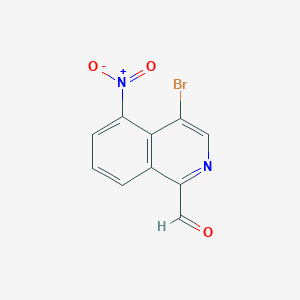

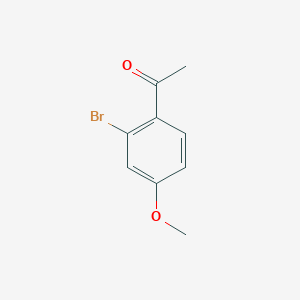

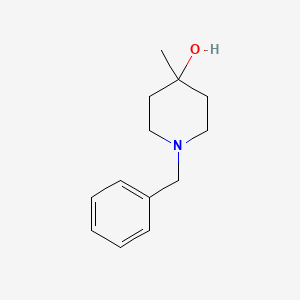

3-(己氧基)苯甲醛

描述

Synthesis Analysis

The synthesis of benzaldehyde derivatives is a topic of interest in several studies. For instance, paper discusses the biosynthesis of benzoic acid and salicylic acid from cinnamic acid, which involves intermediates related to benzaldehyde. Although 3-(Hexyloxy)benzaldehyde is not specifically mentioned, the synthesis of related compounds often involves similar pathways or chemical reactions. Paper describes a tunable synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins from benzaldehyde derivatives, indicating that the functionalization of the benzaldehyde core is a versatile process. Paper focuses on the regioselective protection of hydroxyl groups in dihydroxy-benzaldehydes, which could be relevant when synthesizing substituted benzaldehydes like 3-(Hexyloxy)benzaldehyde.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is crucial for understanding their reactivity and properties. Paper uses spectroscopic techniques and density functional theory to characterize the structure of azo-benzoic acids and their benzaldehyde precursors. Although 3-(Hexyloxy)benzaldehyde is not directly studied, the methods described could be applied to determine its structure.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in various chemical reactions. Paper describes the synthesis of 3-hydroxyproline benzyl esters from aminoaldehydes, which are structurally related to benzaldehydes. Paper discusses the use of benzaldehyde derivatives in Diels–Alder reactions, a common synthetic method that could potentially be used to modify 3-(Hexyloxy)benzaldehyde. Paper demonstrates the selective deprotection of benzaldehyde diethyl acetals, which could be a step in the synthesis or functionalization of 3-(Hexyloxy)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their functional groups and molecular structure. Paper explores the use of a benzaldehyde derivative as a fluorogenic reagent for the analysis of primary amines, indicating that such compounds can have specific reactivity and detection applications. Paper provides a detailed characterization of a benzaldehyde derivative, including its crystal structure, which can be informative for understanding the properties of similar compounds like 3-(Hexyloxy)benzaldehyde. Paper10 discusses the synthesis and characterization of a brominated benzaldehyde derivative, which could share some properties with 3-(Hexyloxy)benzaldehyde due to the presence of a halogen substituent.

科学研究应用

绿色化学教育

苯甲醛衍生物的一个应用是在绿色化学教育中。例如,Verdía 等人(2017 年)报道了一项针对本科有机化学课程的实验,使用离子液体作为有机反应的溶剂和催化剂。这涉及苯甲醛和丙二腈之间的 Knoevenagel 缩合,突出了化学研究和绿色化学中的创新思想 (Verdía、Santamarta 和 Tojo,2017 年)。

酶催化

苯甲醛衍生物用于酶催化研究。Kühl 等人(2007 年)研究了使用苯甲醛裂合酶不对称合成苯偶姻衍生物,苯甲醛裂合酶以其对映选择性特性而闻名。本研究开发了一种用于制备合成这些化合物的反应器概念 (Kühl、Zehentgruber、Pohl、Müller 和 Lütz,2007 年)。

分子结构和振动研究

在分子结构和振动研究中,Yadav、Sharma 和 Kumar(2018 年)使用 FTIR、IR 和拉曼光谱研究对取代的苯甲醛进行了比较分析。他们重点关注这些化合物的几何形状、能量、振动波数和热力学常数 (Yadav、Sharma 和 Kumar,2018 年)。

化工催化

苯甲醛衍生物在各种化工催化中得到应用。Sharma、Soni 和 Dalai(2012 年)研究了使用硫酸化的 Ti-SBA-15 催化剂将苯甲醇氧化为苯甲醛。这项研究突出了苯甲醛在化妆品、香料、食品和制药等行业中的重要性 (Sharma、Soni 和 Dalai,2012 年)。

光催化转化

经过热、化学和机械过程改性的石墨氮化碳已被探索作为一种无金属光催化剂,用于将苯甲醇转化为苯甲醛。Lima 等人(2017 年)在水性介质中研究了这种转化,强调了环境友好的条件和石墨氮化碳在该过程中的作用 (Lima、Silva、Silva 和 Faria,2017 年)。

纳米粒子催化

在纳米技术领域,Iraqui、Kashyap 和 Rashid(2020 年)探索了 NiFe2O4 纳米粒子作为苯甲醇选择性氧化为苯甲醛的催化剂。他们的研究强调了苯甲醛在各种工业应用中的重要性以及纳米粒子在催化中的用途 (Iraqui、Kashyap 和 Rashid,2020 年)。

安全和危害

While specific safety and hazard information for “3-(Hexyloxy)benzaldehyde” is not available, general precautions for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

属性

IUPAC Name |

3-hexoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-4-5-9-15-13-8-6-7-12(10-13)11-14/h6-8,10-11H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKQOJQWLCELHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443399 | |

| Record name | 3-(hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hexyloxy)benzaldehyde | |

CAS RN |

24083-09-8 | |

| Record name | 3-(hexyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)

![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)

![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)